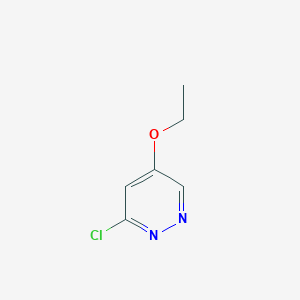

3-氯-5-乙氧基哒嗪

描述

3-Chloro-5-ethoxypyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. The presence of both chloro and ethoxy substituents on the pyridazine ring can influence its reactivity and interaction with various reagents, leading to the formation of a wide range of derivatives with potential biological activities .

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions starting from various precursors. For instance, 3-chloro-4-methylpyridazine, a compound similar to 3-chloro-5-ethoxypyridazine, can be synthesized from hydrazine hydrate and citraconic anhydride, followed by chlorination, substitution, and oxidation reactions . Another related compound, 3-chloro-5-methoxypyridazine, was synthesized on a large scale by protecting the pyridazinone nitrogen, selective displacement of the chloro group, and subsequent deprotection and chlorination steps . These methods highlight the versatility of pyridazine chemistry and the potential approaches that could be adapted for the synthesis of 3-chloro-5-ethoxypyridazine.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and density functional theory (DFT) calculations were used to characterize 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, providing insights into the geometry and electronic properties of the molecule . Similarly, DFT calculations were employed to analyze the structural and vibrational properties of 3-chloro-6-methoxypyridazine, which could be analogous to the structural analysis of 3-chloro-5-ethoxypyridazine .

Chemical Reactions Analysis

Pyridazine compounds can undergo a variety of chemical reactions, leading to the formation of diverse heterocyclic structures. For instance, 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine was used to synthesize novel thieno[2,3-c]pyridazines with antibacterial activity . Additionally, the reactivity of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with various reagents led to the formation of triazine and triazepine derivatives with potential antitumor activity . These studies demonstrate the potential of pyridazine derivatives to participate in reactions that yield biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can be influenced by their substituents. For example, the synthesis of 3-methoxy-5-chloro-2,6-dinitropyridine provided a compound with a melting point of 115-117°C, and its structure was confirmed by IR, 1H NMR, MS, and elemental analysis . The electronic properties, such as the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) of pyridazine derivatives, can be investigated using theoretical calculations, as seen in the study of 3-chloro-6-methoxypyridazine . These properties are crucial for understanding the reactivity and potential applications of 3-chloro-5-ethoxypyridazine.

科学研究应用

合成和化学性质

- 大规模合成:与 3-氯-5-乙氧基哒嗪密切相关的 3-氯-5-甲氧基哒嗪已在大规模合成,展示了其在工业规模生产中的潜力 (Bryant 等人,1995)。

- 形成新环:在乙醇中加热 3-氯-4-巯基-5-乙氧基哒嗪导致二哒唑-1、4-二硫杂环系统中同时形成新的环,展示了其在创建新化学结构中的效用 (Kuzuya 和 Kaji,1970)。

潜在的医学应用

- 抗癌研究:一项研究提到了一种与 3-氯-5-乙氧基哒嗪密切相关的化合物的氢解,导致合成潜在的抗癌剂 (Temple 等人,1983)。

- 抗菌剂:对与 3-氯-5-乙氧基哒嗪密切相关的 3-氨基-6-烷氧基哒嗪的研究发现,某些衍生物对致病菌具有出色的体外抑制作用,表明其在抗菌剂开发中的潜力 (Horie,1963)。

光谱和结构分析

- 光谱分析:一项使用 FT-拉曼光谱和 FT-红外光谱对 3-氯-6-甲氧基哒嗪(一种相关化合物)进行的详细研究,深入了解了此类分子的光谱性质 (Chamundeeswari 等人,2013)。

电化学方法

- 功能化哒嗪:一种使用类似于 3-氯-5-乙氧基哒嗪的 3-氯-6-甲氧基哒嗪制备芳基和杂芳基哒嗪的电化学方法展示了功能化这些化合物的先进技术 (Sengmany 等人,2007)。

安全和危害

作用机制

Target of Action

It’s known that this compound is part of the pyridazine family, which has been studied for various biological activities .

Mode of Action

The mode of action of 3-Chloro-5-ethoxypyridazine involves thermal decomposition into ethylene and the corresponding aza-substituted pyridines . The effects of the chloro substituent and of the aza ‘substituent’ are explicable in terms of a balance between electron withdrawal from the C–O bond (producing activation) and from the nitrogen involved in the cyclic transition state (producing deactivation) .

Biochemical Pathways

It’s known that pyridazine derivatives can participate in various chemical reactions, including suzuki–miyaura coupling , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-ethoxypyridazine. For instance, the presence of chlorine/chloride in the soil can be fatal to plant species if exposed . When chlorine compounds reach the sewer/drainage system and are exposed to aqueous media such as wastewater, many disinfection by-products (DBPs) can be formed . These DBPs can be harmful to the flora and fauna of the receiving water body and may have adverse effects on microorganisms and plankton present in these ecosystems .

属性

IUPAC Name |

3-chloro-5-ethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEYZNWQMUVCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744789 | |

| Record name | 3-Chloro-5-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89466-35-3 | |

| Record name | 3-Chloro-5-ethoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

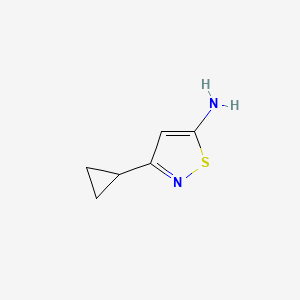

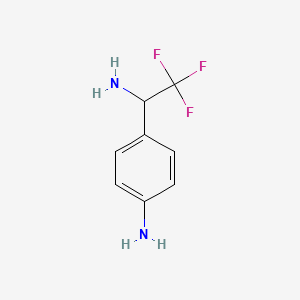

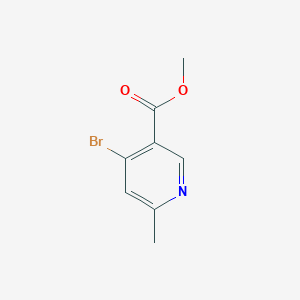

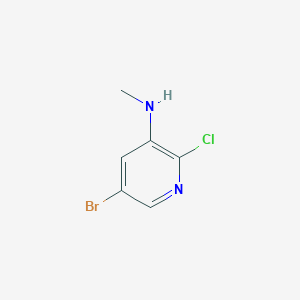

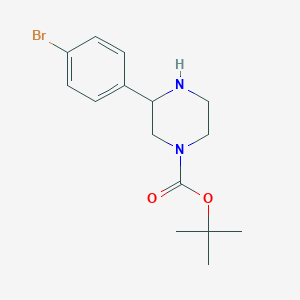

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)

![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)